ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16564632
InChI: InChI=1S/C14H15BrN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3
SMILES:
Molecular Formula: C14H15BrN2O3
Molecular Weight: 339.18 g/mol

ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC16564632

Molecular Formula: C14H15BrN2O3

Molecular Weight: 339.18 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C14H15BrN2O3
Molecular Weight 339.18 g/mol
IUPAC Name ethyl 3-bromo-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C14H15BrN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Standard InChI Key KNQUWFBHZBEYOY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(N=C1Br)CC2=CC=C(C=C2)OC

Introduction

Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features. This compound includes a bromine atom at the 3-position and a 4-methoxybenzyl group attached to the nitrogen of the pyrazole ring. The molecular formula for this compound is not explicitly provided in the available literature, but it has a molecular weight of approximately 300.15 g/mol.

Synthesis of Ethyl 3-Bromo-1-(4-Methoxybenzyl)-1H-Pyrazole-4-Carboxylate

The synthesis of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, although detailed synthesis protocols are not readily available in the public domain. Generally, pyrazole derivatives are synthesized through reactions involving pyrazole precursors, such as pyrazolones or pyrazole-4-carboxylic acids, followed by substitution reactions to introduce the desired functional groups .

Potential Applications

Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features, including the bromine and methoxybenzyl groups, may influence its biological activity. Interaction studies involving this compound could focus on its binding affinity to specific biological targets or enzymes, which are crucial for understanding its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

The following table compares ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate with other pyrazole derivatives:

Compound NameStructure FeaturesNotable ActivityUnique Aspects
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylateBromine at position 3, methyl groupAntimicrobialLacks aromatic substitution
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylateFluorine instead of bromine, methyl groupAnticancerFluorine enhances lipophilicity
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acidDifferent alkoxy substituentAnti-inflammatoryContains an acid instead of an ester
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylateBromine at position 3, 4-methoxybenzyl groupPotential therapeutic applicationsMethoxy substitution on the aromatic ring

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